Betavulgaroside IV
Description
Structure
2D Structure
Properties
IUPAC Name |
(2S,3S,4S,5R,6R)-6-[[(3S,4aR,6aR,6bS,8aS,12aS,14aR,14bR)-8a-carboxy-4,4,6a,6b,11,11,14b-heptamethyl-1,2,3,4a,5,6,7,8,9,10,12,12a,14,14a-tetradecahydropicen-3-yl]oxy]-4-[(1S,2S)-2-carboxy-1-(carboxymethoxy)-2-hydroxyethoxy]-3,5-dihydroxyoxane-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C41H62O15/c1-36(2)14-16-41(35(51)52)17-15-39(6)20(21(41)18-36)8-9-23-38(5)12-11-24(37(3,4)22(38)10-13-40(23,39)7)54-34-27(45)29(26(44)30(56-34)32(49)50)55-33(28(46)31(47)48)53-19-25(42)43/h8,21-24,26-30,33-34,44-46H,9-19H2,1-7H3,(H,42,43)(H,47,48)(H,49,50)(H,51,52)/t21-,22-,23+,24-,26-,27+,28+,29-,30-,33-,34+,38-,39+,40+,41-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FHMLSFRFOXEUGU-YPXCEIQUSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCC2(CCC3(C(=CCC4C3(CCC5C4(CCC(C5(C)C)OC6C(C(C(C(O6)C(=O)O)O)OC(C(C(=O)O)O)OCC(=O)O)O)C)C)C2C1)C)C(=O)O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@]12CC[C@@H](C([C@@H]1CC[C@@]3([C@@H]2CC=C4[C@]3(CC[C@@]5([C@H]4CC(CC5)(C)C)C(=O)O)C)C)(C)C)O[C@H]6[C@@H]([C@H]([C@@H]([C@H](O6)C(=O)O)O)O[C@@H]([C@@H](C(=O)O)O)OCC(=O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C41H62O15 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40937427 | |
| Record name | 28-Hydroxy-28-oxoolean-12-en-3-yl 3-O-[2-carboxy-1-(carboxymethoxy)-2-hydroxyethyl]hexopyranosiduronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40937427 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
794.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
168010-06-8 | |
| Record name | Betavulgaroside IV | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=168010-06-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Betavulgaroside IV | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0168010068 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 28-Hydroxy-28-oxoolean-12-en-3-yl 3-O-[2-carboxy-1-(carboxymethoxy)-2-hydroxyethyl]hexopyranosiduronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40937427 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Advanced Methodologies for Isolation and Extraction of Betavulgaroside Iv
Chromatographic Separation Techniques
Chromatography remains the cornerstone for the separation of saponins (B1172615). mdpi.com Due to the complexity of saponin (B1150181) mixtures in plant extracts, techniques offering high resolution and efficiency are essential. researchgate.net High-performance liquid chromatography (HPLC) and high-speed counter-current chromatography (HSCCC) are two powerful, complementary methods used for the isolation of Betavulgaroside IV. researchgate.netpan.olsztyn.plpan.olsztyn.pl
High-Performance Liquid Chromatography (HPLC) for Preparative Isolation
Preparative High-Performance Liquid Chromatography (Prep-HPLC) is a widely used and powerful technique for purifying specific compounds, like this compound, from complex mixtures to a high degree of purity. nih.govshimadzu.com The method utilizes a liquid mobile phase to transport the sample through a column packed with a solid stationary phase. The separation is based on the differential partitioning of compounds between the two phases. tum.deasianpubs.org
For triterpenoid (B12794562) saponins such as this compound, reversed-phase (RP) HPLC is the most common approach. asianpubs.orgresearchgate.net In this mode, a nonpolar stationary phase (typically C18-bonded silica) is used with a polar mobile phase, usually a mixture of water and an organic solvent like acetonitrile (B52724) or methanol (B129727). asianpubs.orggoogle.com The elution of compounds is achieved by gradually increasing the concentration of the organic solvent in the mobile phase, a technique known as gradient elution. google.com
Research has detailed the use of semi-preparative HPLC for the successful isolation of this compound. researchgate.net The process involves injecting a pre-enriched saponin fraction into the HPLC system and collecting the eluent at the specific retention time corresponding to this compound. The collected fraction can then be analyzed for purity. shimadzu.com
Table 1: Illustrative Parameters for Preparative HPLC Isolation of Saponins
| Parameter | Description | Example Value/Condition |
| Stationary Phase | The solid packing material inside the column. | Reversed-Phase C18 |
| Mobile Phase | The solvent that moves the sample through the column. | A: Water, B: Acetonitrile or Methanol |
| Elution Mode | The method of passing the mobile phase through the column. | Gradient Elution |
| Example Gradient | The changing composition of the mobile phase over time. | 20% B to 68% B over 40 minutes google.com |
| Flow Rate | The speed at which the mobile phase is pumped. | 5.0 mL/min nih.gov |
| Detection | The method used to detect compounds as they elute. | UV Detector (e.g., at 203 nm) google.com |
High-Speed Counter-Current Chromatography (HSCCC) Applications
High-Speed Counter-Current Chromatography (HSCCC) is a form of liquid-liquid partition chromatography that eliminates the use of a solid support matrix, thereby preventing the irreversible adsorption of the sample. nih.govmdpi.com The technique relies on partitioning solutes between two immiscible liquid phases, one of which is held stationary by a strong centrifugal force while the other is pumped through the column. ontosight.ai HSCCC is particularly well-suited for separating saponins from crude plant extracts. pan.olsztyn.plmdpi.com
HSCCC has been successfully applied to fractionate saponins from Beta vulgaris L. cv. Red Sphere, including this compound. researchgate.netpan.olsztyn.plpan.olsztyn.pl In a notable study, a novel two-phase solvent system composed of tert-butyl methyl ether (TBME), n-butanol (BuOH), acetonitrile (ACN), and water (H₂O) was used. researchgate.netpan.olsztyn.pl The separation in HSCCC can exhibit a different elution order compared to HPLC, highlighting the complementary nature of the two techniques for comprehensive separation of complex saponin mixtures. researchgate.netpan.olsztyn.pl For instance, in one study, acetal-type saponins eluted faster than pentose/hexose-type saponins in the HSCCC system. researchgate.net
Table 2: HSCCC System Parameters for Saponin Separation from Beta vulgaris
| Parameter | Description | Value/Condition |
| Solvent System | The two-phase liquid system used for partitioning. | TBME-BuOH-ACN-H₂O (1:2:1:5, v/v/v/v) pan.olsztyn.pl |
| Mode of Operation | The direction of mobile phase flow relative to the centrifugal force. | Head-to-tail (Reversed-phase mode) pan.olsztyn.pl |
| Mobile Phase | The moving liquid phase. | Lower aqueous phase pan.olsztyn.pl |
| Stationary Phase | The stationary liquid phase held by centrifugal force. | Upper organic phase pan.olsztyn.pl |
| Flow Rate | The speed at which the mobile phase is pumped. | 3.0 mL/min pan.olsztyn.pl |
| Rotation Speed | The rotational speed of the coiled column. | 860 rpm pan.olsztyn.pl |
| Stationary Phase Retention | The percentage of the column volume occupied by the stationary phase. | 47% pan.olsztyn.pl |
Solid-Phase Extraction (SPE) for Sample Enrichment
Solid-Phase Extraction (SPE) is a crucial sample preparation technique used to clean up and concentrate target analytes from a complex matrix before analysis by methods like HPLC. waters.comwaters.com The principle involves passing a liquid sample through a solid sorbent, which retains either the analyte of interest or the impurities. This allows for the removal of interfering substances and the enrichment of the desired compounds, leading to improved detection and quantification. waters.com
For the isolation of this compound, SPE is employed to enrich saponin fractions from crude plant extracts. researchgate.net The process typically uses a reversed-phase sorbent, such as C18 or a polymeric material, which retains the relatively nonpolar saponins while allowing highly polar impurities like sugars to pass through. acs.orgnih.gov The standard SPE protocol involves four main steps: conditioning the sorbent, loading the sample, washing away impurities, and finally eluting the retained analytes with a suitable solvent. nih.gov This enrichment step is vital for reducing the complexity of the sample loaded onto a preparative HPLC system, thereby improving separation efficiency and column lifetime.
Table 3: General Protocol for Solid-Phase Extraction (SPE) of Saponins
| Step | Purpose | Typical Solvents |
| 1. Conditioning | To activate the sorbent and ensure reproducible retention. | Methanol, followed by Water nih.gov |
| 2. Sample Loading | To apply the sample to the sorbent, retaining the analytes. | Crude extract dissolved in an aqueous solution |
| 3. Washing | To remove interfering compounds that are not strongly retained. | Water or a weak aqueous solvent mixture nih.gov |
| 4. Elution | To recover the purified and concentrated analytes from the sorbent. | Aqueous Methanol or Acetonitrile nih.gov |
Emerging Extraction Technologies (e.g., Aqueous Two-Phase Systems)
Aqueous Two-Phase Systems (ATPS) represent an emerging and environmentally friendly liquid-liquid extraction technology. wikipedia.orgrsc.org An ATPS is formed when two water-soluble polymers (like polyethylene (B3416737) glycol and dextran) or a polymer and a salt (like polyethylene glycol and potassium phosphate) are mixed above a certain concentration, resulting in the formation of two immiscible aqueous phases. wikipedia.orggreenskybio.comsapub.org This technique offers a gentle extraction environment that preserves the biological activity of molecules. sapub.org
ATPS has been recognized for its high selectivity in separating saponins from other components in plant extracts, such as proteins and sugars, often resulting in higher purity extracts. greenskybio.comresearchgate.net The separation is based on the differential partitioning of molecules between the two distinct aqueous phases. mdpi.com While specific applications of ATPS for this compound are not yet widely documented, the successful extraction of other saponins demonstrates its significant potential. researchgate.netsciopen.comgoogle.com For instance, ATPS composed of polyethylene glycol and potassium phosphate (B84403) solution has been used to extract saponins from beetroot. researchgate.net The benign nature of the solvents and the potential for high recovery make ATPS a promising green alternative to conventional solvent extraction methods for this compound. greenskybio.commdpi.com
Table 4: Examples of Aqueous Two-Phase Systems Used for Saponin Extraction
| System Components | Target Saponin Source | Key Advantage |
| Polyethylene Glycol (PEG) / Potassium Phosphate | Beetroot researchgate.net | Improved foam volume and stability of saponin extract researchgate.net |
| Ethanol / Dipotassium Hydrogen Phosphate | Astragalus google.com | High yield of saponins (89.2%) in the lower phase google.com |
| Thermo-responsive polymer (PN) / pH-responsive polymer (PADB4.78) | Camellia oleifera researchgate.net | Achieved high purity (83.72%) of saponins researchgate.net |
| Ionic Liquids / Salts | Ginseng mdpi.comsciopen.com | Environmentally friendly with high extraction capacity mdpi.comsciopen.com |
Quantitative Analysis and Distribution Studies of Betavulgaroside Iv in Biological Matrices
Method Development for Quantification using LC-MS/MS
The accurate quantification of Betavulgaroside IV, along with other similar saponins (B1172615) in complex biological samples, has been effectively achieved through the development of sensitive and specific Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) methods. acs.orgnih.gov This technique offers high selectivity and sensitivity, which is necessary for distinguishing between structurally similar saponins and measuring their concentrations, even at trace levels. rsc.org
A validated LC-MS/MS method was developed for the simultaneous quantitative analysis of eleven triterpene saponins, including this compound, from various sugar beet materials. acs.orgnih.gov The development of such methods must address potential challenges like matrix effects, where co-eluting substances from the sample matrix can interfere with the ionization efficiency of the analyte, potentially leading to inaccurate quantification. researchgate.net
The chromatographic separation is a critical step. For saponins in Beta vulgaris, which can include challenging acetal- and dioxolane-type substituents, reversed-phase chromatography is often employed. pan.olsztyn.pl However, the structural characteristics of these compounds can lead to broad and overlapping chromatographic peaks. pan.olsztyn.pl To overcome this, specific mobile phase compositions and gradients are optimized. For instance, using a lower pH mobile phase, such as with 0.1% formic acid, helps to suppress the dissociation of carboxylic acid groups on the saponins, resulting in sharper peaks and better separation. tum.de
The mass spectrometer, typically a triple quadrupole instrument, is operated in Multiple Reaction Monitoring (MRM) mode for quantification. lcms.cz This involves selecting a specific precursor ion for this compound in the first quadrupole, fragmenting it in the collision cell, and then monitoring for a specific product ion in the third quadrupole. This process ensures high specificity and reduces background noise. The selection of appropriate precursor and product ions is fundamental to the method's success. rsc.org For this compound, which has a molecular weight of 794.9 g/mol , specific mass transitions are determined during the method development phase. nih.gov
Varietal and Tissue-Specific Distribution in Beta vulgaris L. Cultivars
Research has shown that the concentration of this compound and other saponins varies significantly among different cultivars of Beta vulgaris L. and between different tissues of the plant. acs.orgbibliotekanauki.plpan.olsztyn.pl Studies have analyzed various parts of the beet, including the root, leaves, peel, and flesh, revealing distinct distribution patterns. acs.orgbibliotekanauki.plresearchgate.net
Betavulgarosides I, II, III, and IV are often the major saponin (B1150181) compounds found in beetroot. bibliotekanauki.plpan.olsztyn.plresearchgate.net The total saponin content, and by extension the amount of this compound, is generally higher in the peel than in the flesh of the root. bibliotekanauki.plpan.olsztyn.pl Furthermore, beet leaves have been found to contain significantly higher concentrations of total saponins compared to the roots of the same variety. acs.orgnih.gov
One comprehensive study quantified saponins in six different beetroot cultivars (Snow Ball, Boldor, Ceryl, Chrobry, Forono, and Tytus). bibliotekanauki.pl The results highlighted that yellow beet cultivars, such as Boldor, contained a much higher total saponin content compared to white (Snow Ball) and red (Tytus) varieties. bibliotekanauki.plpan.olsztyn.pl The highest total saponin content was found in the peel of the yellow Boldor cultivar, while the lowest was in the flesh of the white Snow Ball cultivar. bibliotekanauki.plpan.olsztyn.pl
The following table summarizes the distribution of this compound in the peel and flesh of different beetroot cultivars.
| Cultivar | Variety | Tissue | This compound Content (mg/kg fresh weight) |
| Snow Ball | White | Peel | 42.1 |
| Flesh | 7.9 | ||
| Boldor | Yellow | Peel | 1025.2 |
| Flesh | 258.9 | ||
| Ceryl | Red | Peel | 215.1 |
| Flesh | 43.1 | ||
| Chrobry | Red | Peel | 312.5 |
| Flesh | 55.4 | ||
| Forono | Red | Peel | 288.7 |
| Flesh | 49.3 | ||
| Tytus | Red | Peel | 301.6 |
| Flesh | 52.8 | ||
| Data sourced from Spórna-Kucab et al. (2022) bibliotekanauki.pl |
Presence and Content in Agricultural Processing Streams
During the industrial processing of sugar beets to produce sugar, various by-products or "side streams" are generated. raffinerietirlemontoise.com Quantitative studies have demonstrated that saponins, including this compound, become concentrated in these processing streams, which represent a potential source for their extraction. acs.orgtum.de
An analysis of different by-products from sugar beet processing revealed significant quantities of saponins. acs.orgnih.gov The main by-products include beet pulp (the fibrous material remaining after sugar extraction) and molasses (the final syrup from which no more sugar can be crystallized by ordinary means). raffinerietirlemontoise.com Research indicates that saponins are primarily found in the waste products of processing. researchgate.net
Among the various materials analyzed, sugar beet fiber was identified as having the highest total saponin content, reaching up to 12.7 g/kg. acs.orgnih.gov Dried sugar beet pulp also showed a very high concentration of total saponins at 10.3 g/kg. tum.de These findings position sugar industry by-products, particularly dried pulp, as a sustainable and rich source for the commercial extraction of saponins like this compound. tum.de
The table below shows the content of this compound and total saponins in various sugar beet processing side streams.
| Processing Stream/Material | This compound Content (mg/kg dry matter) | Total Saponin Content (g/kg dry matter) |
| Sugar Beet Fiber | 1079 | 12.7 |
| Dried Sugar Beet Pulp | 896 | 10.3 |
| Pressed Sugar Beet Pulp | 224 | 2.5 |
| Molasses | 118 | 1.8 |
| Raw Juice | 56 | 0.9 |
| Data adapted from Edelmann et al. (2020) acs.org |
Biosynthetic Pathways and Metabolic Transformations of Betavulgaroside Iv
Investigation of Key Enzymatic Steps (e.g., Glucuronosyltransferases, CslG proteins)
The biosynthesis of Betavulgaroside IV involves the sequential addition of sugar units to a triterpenoid (B12794562) aglycone, a process catalyzed by glycosyltransferases (GTs). A key step is the attachment of a glucuronic acid molecule to the C-3 position of the oleanolic acid backbone, which is a hallmark of saponins (B1172615) in the Caryophyllales order. google.com This reaction is catalyzed by a specific type of GT known as a glucuronosyltransferase.
Recent research has identified that Cellulose Synthase-Like G (CslG) proteins function as glucuronosyltransferases in the biosynthesis of triterpenoid saponins across various plant species. researchgate.net Specifically, a CslG from Beta vulgaris (BvCsl) has been shown to glucuronidate oleanolic acid, a critical step toward the formation of this compound. researchgate.net The activity of these enzymes is fundamental, as the sugar moieties significantly influence the biological functions of saponins. google.comnih.gov After the initial glucuronidation, other GTs are responsible for adding subsequent sugar residues to complete the oligosaccharide chain.
Role of Cytochrome P450 Enzymes in Aglycone Formation
The aglycone (non-sugar) core of this compound is oleanolic acid. mdpi.com The formation of this pentacyclic triterpenoid begins with the cyclization of 2,3-oxidosqualene, catalyzed by the enzyme β-amyrin synthase. wikipedia.orghebmu.edu.cn Following the creation of the β-amyrin skeleton, a series of crucial oxidative reactions occur, which are catalyzed by cytochrome P450 monooxygenases (CYP450s). frontiersin.org
Specifically, a single CYP450 enzyme from the CYP716A subfamily is responsible for the three-step sequential oxidation of the C-28 methyl group of β-amyrin. hebmu.edu.cnfrontiersin.org This process first forms erythrodiol, then oleanolic aldehyde, and finally oleanolic acid. hebmu.edu.cn This C-28 carboxyl group is essential as it serves as the attachment point for one of the sugar chains in the final saponin (B1150181) structure. nih.gov The functionalization of the triterpenoid scaffold by CYP450s is a major source of the structural diversity seen in saponins. frontiersin.org
Hypothetical Biosynthetic Routes of Acetal (B89532) and Dioxolane Substituents
A distinctive feature of several betavulgarosides, including this compound, is the presence of unique acetal-type or dioxolane-type substituents on the sugar chains. mdpi.comnih.gov The exact biosynthetic pathways for these modifications are not fully elucidated but are thought to arise from the oxidative degradation of a terminal monosaccharide unit. mdpi.comresearchgate.net
It is hypothesized that the formation of these structures involves enzymatic oxidative cleavage of a sugar ring, such as an arabinopyranosyl moiety. d-nb.infopharm.or.jp For instance, the cleavage of the C3'-C4' bond of an L-arabinopyranosyl unit would generate a dialdehyde (B1249045) intermediate. pharm.or.jp Subsequent intramolecular reactions, likely under enzymatic control to ensure correct stereochemistry, would then form the acetal or dioxolane ring. d-nb.infopharm.or.jp Chemical synthesis studies have successfully converted saponins with standard sugar units into these unique structures, lending support to this proposed biosynthetic route. researchgate.netpharm.or.jp
In Vitro Metabolic Studies of this compound
In vitro studies are essential for understanding how this compound is metabolized, which can significantly alter its biological properties. The metabolism of its aglycone, oleanolic acid, has been investigated using human liver microsomes, which are rich in cytochrome P450 enzymes. These studies have shown that CYP3A4, a major human P450 enzyme, can hydroxylate oleanolic acid to produce metabolites like hederagenin. mdpi.com This indicates that once the sugar chains of this compound are cleaved, the resulting aglycone can undergo further phase I metabolism.
The initial and most significant metabolic transformation for saponins often occurs in the gut, mediated by the gut microbiota. It is well-established that bacterial enzymes can hydrolyze the glycosidic bonds of saponins, releasing the aglycone (sapogenin) and the individual sugars. This deglycosylation is a critical step, as the bioactivity and bioavailability of the aglycone can differ substantially from the parent glycoside. While direct metabolic studies on this compound are limited, the general principles of saponin metabolism suggest it would undergo similar deglycosylation in the colon, releasing oleanolic acid, which can then be absorbed or further metabolized. researchgate.net
Table of Key Biosynthetic Steps and Enzymes
| Biosynthetic Step | Precursor | Product | Key Enzyme Class/Family | Specific Enzyme Example | Reference |
| Aglycone Core Formation | 2,3-oxidosqualene | β-amyrin | Oxidosqualene Cyclase | β-amyrin synthase | wikipedia.orghebmu.edu.cn |
| Aglycone Oxidation | β-amyrin | Oleanolic acid | Cytochrome P450 | CYP716A subfamily | hebmu.edu.cnfrontiersin.org |
| Initial Glycosylation | Oleanolic acid | Oleanolic acid 3-O-glucuronide | Glucuronosyltransferase | Cellulose Synthase-Like G (CslG) | researchgate.net |
| Substituent Formation | Terminal Monosaccharide | Acetal/Dioxolane Moiety | Oxidative Enzymes (Hypothetical) | Not yet identified | mdpi.comresearchgate.net |
Structure Activity Relationship Sar Studies of Betavulgaroside Iv Analogues
Influence of Sugar Chain Structure on Biological Potency
The carbohydrate moieties attached to the aglycone play a critical role in determining the biological potency of saponins (B1172615). For oleanolic acid glycosides, including analogues of Betavulgaroside IV, the structure of the sugar chain at the C-3 position is a key determinant of hypoglycemic activity.
An analysis of various betavulgarosides isolated from Beta vulgaris demonstrates the impact of the sugar chain composition on hypoglycemic activity. This compound, which possesses an acetal-type substituent on its sugar chain, shows significant hypoglycemic effects. clockss.org Similarly, Betavulgaroside II, which has a different modification (a dioxolane-type substituent), also exhibits notable activity. clockss.org In contrast, Betavulgaroside V, another analogue, was found to be inactive in the same assay. clockss.org This highlights that subtle changes in the sugar chain's structure, beyond the primary glucuronide unit, can switch a compound from active to inactive.
The following table presents the hypoglycemic activity of different betavulgarosides, illustrating the influence of their varied sugar chain structures on the change in plasma glucose concentration in glucose-loaded rats.
Table 1: Hypoglycemic Effects of Betavulgaroside Analogues with Varied Sugar Chain Structures
| Compound | Key Structural Feature | Dose (mg/kg, p.o.) | Change in Plasma Glucose vs. Control (mg/dl) at 1h | Activity |
|---|---|---|---|---|
| Betavulgaroside II | Glucuronide backbone with dioxolane substituent | 100 | -34.1 | Active |
| This compound | Glucuronide backbone with acetal (B89532) substituent | 100 | -31.4 | Active |
| Betavulgaroside V | Different sugar chain configuration | 100 | -2.2 | Inactive |
Data sourced from Yoshikawa et al., 1995. clockss.org
Impact of Acetal and Dioxolane Substituents on Activity
A unique characteristic of several saponins from Beta vulgaris is the presence of acetal-type or dioxolane-type substituents on the sugar chain. pharm.or.jp These moieties are thought to be formed through the oxidative degradation of a terminal monosaccharide. pharm.or.jpresearchgate.net this compound features an acetal-type substituent, while Betavulgaroside II contains a dioxolane-type substituent. researchgate.netjst.go.jp
Both this compound and Betavulgaroside II have been shown to possess potent hypoglycemic activity. pharm.or.jpamegroups.cn This indicates that the presence of either of these unique functional groups is compatible with, and likely contributes to, the observed bioactivity. The absolute stereostructures of both the acetal and dioxolane substituents have been determined through chemical correlation studies. researchgate.netjst.go.jp Furthermore, synthetic work has been undertaken to create diastereoisomers and analogues of these substituents to probe their structural requirements for activity. researchgate.net
The comparable levels of hypoglycemic activity observed for Betavulgaroside II and IV suggest that both the acetal and dioxolane structures can fulfill the necessary structural requirements for interaction with the biological target responsible for the hypoglycemic effect.
Table 2: Comparative Hypoglycemic Activity of Betavulgaroside II (Dioxolane-type) and this compound (Acetal-type)
| Compound | Substituent Type | Dose (mg/kg, p.o.) | Change in Plasma Glucose vs. Control (mg/dl) at 1h | Change in Plasma Glucose vs. Control (mg/dl) at 2h |
|---|---|---|---|---|
| Betavulgaroside II | Dioxolane | 100 | -34.1 | -34.3 |
| This compound | Acetal | 100 | -31.4 | -30.8 |
Data sourced from Yoshikawa et al., 1995. clockss.org
Comparative Analysis of Monodesmosides and Bisdesmosides
Saponins are classified as monodesmosidic if they have a single sugar chain (typically at C-3 of the aglycone) or bisdesmosidic if they have two sugar chains (commonly at C-3 and C-28). iomcworld.com This structural difference is a critical determinant of the biological activity of Betavulgaroside analogues.
SAR studies have unequivocally demonstrated that the monodesmosidic structure is essential for the hypoglycemic activity of these compounds. jst.go.jppharm.or.jp this compound, a 3-O-monodesmoside, exhibits potent activity. clockss.orgpharm.or.jp In stark contrast, its bisdesmosidic counterpart, Betavulgaroside III, which has an additional glucose chain attached to the C-28 carboxyl group, shows significantly weaker activity. clockss.orgpharm.or.jp Similarly, Betavulgaroside I, another bisdesmosidic saponin (B1150181), is inactive. pharm.or.jp The esterification of the C-28 carboxyl group with a second sugar chain appears to abolish or drastically reduce the hypoglycemic effect.
This finding strongly suggests that a free carboxyl group at the C-28 position of the oleanolic acid aglycone is a necessary feature for this specific bioactivity.
Table 3: Comparison of Hypoglycemic Activity between Monodesmosidic and Bisdesmosidic Betavulgarosides
| Compound | Class | Aglycone | Sugar Chain(s) | Dose (mg/kg, p.o.) | Change in Plasma Glucose vs. Control (mg/dl) at 1h | Activity |
|---|---|---|---|---|---|---|
| This compound | Monodesmoside | Oleanolic Acid | C-3 | 100 | -31.4 | Potent |
| Betavulgaroside III | Bisdesmoside | Oleanolic Acid | C-3 and C-28 | 100 | -15.0 | Weak |
| Betavulgaroside I | Bisdesmoside | Oleanolic Acid | C-3 and C-28 | 100 | -1.2 | Inactive |
Data sourced from Yoshikawa et al., 1995. clockss.org
Elucidation of Structural Determinants for Specific Bioactivities
Based on extensive SAR studies, the key structural determinants for the hypoglycemic activity of this compound and related oleanolic acid glycosides have been clearly elucidated. The primary requirements for potent activity are:
A Monodesmosidic Structure: The saponin must have only one sugar chain, attached at the C-3 position of the aglycone. jst.go.jppharm.or.jp
A Free C-28 Carboxyl Group: The carboxyl group on the oleanolic acid aglycone must remain free and not be esterified with a sugar or other moieties. nih.govjst.go.jp
A 3-O-Glucuronide Moiety: The sugar chain attached at C-3 should be a glucuronide, which has been shown to be more effective than other glycosides like glucosides. nih.govjst.go.jp
The mechanism of action for this hypoglycemic effect is not based on insulin-like or insulin-releasing activity. jst.go.jpresearchgate.net Instead, these active saponins work by inhibiting glucose absorption in the gastrointestinal tract. jst.go.jpresearchgate.netnii.ac.jp This is achieved through at least two concerted actions: the suppression of glucose transfer from the stomach to the small intestine (inhibition of gastric emptying) and the direct inhibition of glucose transport systems at the small intestinal brush border. nih.govjst.go.jpresearchgate.net The presence of the unique acetal or dioxolane substituents on the sugar chain, as seen in this compound and II, is compatible with this activity. pharm.or.jp
Chemical Synthesis and Derivatization of Betavulgaroside Iv and Analogues
The chemical synthesis of complex natural products like Betavulgaroside IV, an oleanane-type triterpenoid (B12794562) saponin (B1150181), presents a significant challenge to organic chemists. The intricate stereochemistry of the aglycone and the complex nature of the glycosidic linkages require sophisticated synthetic strategies. This section details the semi-synthetic and synthetic efforts towards this compound and its analogues, which are crucial for confirming its structure and for conducting structure-activity relationship (SAR) studies.
Advanced Analytical Method Development for Betavulgaroside Iv Profiling
Optimization of Liquid Chromatography-Mass Spectrometry (LC-MS) Protocols
The development of robust Liquid Chromatography-Mass Spectrometry (LC-MS) protocols is fundamental for the analysis of Betavulgaroside IV. Optimization focuses on achieving maximum sensitivity, selectivity, and reproducibility. Research has led to the establishment of specific parameters for the analysis of saponins (B1172615), including this compound, in various sugar beet materials. acs.org
A key aspect of optimization is the selection of the mobile phase. A common configuration involves a gradient elution using water and acetonitrile (B52724), both acidified with formic acid (e.g., 0.5% v/v), to ensure efficient ionization and sharp peak shapes. pan.olsztyn.pl The choice of acetonitrile over methanol (B129727) has been shown to improve the signal intensity of analytes in some applications. mdpi.com
Mass spectrometry parameters are fine-tuned to the specific characteristics of this compound. Analyses are often performed in negative ionization mode using an electrospray ionization (ESI) source, which is well-suited for saponins. pan.olsztyn.pl Key optimized ESI source parameters include the electrospray voltage (e.g., 4.5 kV), capillary or ion source temperature (e.g., 250-550°C), and sheath gas flow rates. mdpi.compan.olsztyn.pl For tandem mass spectrometry (MS/MS), collision energy is optimized (e.g., 50 V) to achieve characteristic fragmentation patterns essential for structural confirmation. pan.olsztyn.pl
Table 1: Example of Optimized LC-MS/MS Parameters for Saponin (B1150181) Analysis
| Parameter | Setting | Source |
|---|---|---|
| Chromatography | ||
| Column | Waters BEH C18 (1.7 μm, 100×2.1 mm) | pan.olsztyn.pl |
| Mobile Phase A | 0.5% (v/v) formic acid in water | pan.olsztyn.pl |
| Mobile Phase B | 0.5% (v/v) formic acid in acetonitrile | pan.olsztyn.pl |
| Flow Rate | 0.4 mL/min | pan.olsztyn.pl |
| Column Temperature | 30°C | pan.olsztyn.pl |
| Mass Spectrometry | ||
| Ionization Mode | Electrospray Ionization (ESI), Negative | pan.olsztyn.pl |
| Electrospray Voltage | 4.5 kV | pan.olsztyn.pl |
| Capillary Temperature | 250°C | pan.olsztyn.pl |
Application of Ultra-High Performance Liquid Chromatography-Mass Spectrometry (UHPLC-MS)
The adoption of Ultra-High Performance Liquid Chromatography (UHPLC) coupled with mass spectrometry has significantly advanced the profiling of this compound. pan.olsztyn.plfrontiersin.org UHPLC systems utilize columns with sub-2 µm particles, which provide higher resolution, greater sensitivity, and faster analysis times compared to traditional HPLC. This enhancement is critical for resolving the complex mixture of saponins present in plant extracts. pan.olsztyn.pl
UHPLC-MS methods have been successfully applied to identify and characterize numerous saponins in Swiss chard and other Beta vulgaris varieties. pan.olsztyn.plpan.olsztyn.pl For instance, a UHPLC-QTOF-MS/MS (Quadrupole Time-of-Flight Mass Spectrometry) method was used to tentatively identify 16 different triterpene saponins, providing detailed structural information based on fragmentation patterns. pan.olsztyn.pl The use of high-resolution mass spectrometry (HRMS) detectors like TOF is invaluable for determining the elemental composition of the parent and fragment ions, increasing confidence in identification.
The speed of UHPLC is a major advantage, with analysis times being reduced to as little as 5 minutes in some multi-residue applications, a significant improvement over conventional HPLC methods. mdpi.com This high throughput is beneficial for screening large numbers of samples.
Integration of Complementary Separation Techniques (e.g., HSCCC, HPLC)
For complex matrices like plant extracts, a single chromatographic technique may not be sufficient to isolate and identify all compounds. The integration of complementary separation techniques is often necessary. High-Speed Counter-Current Chromatography (HSCCC) has proven to be a valuable tool for the fractionation of saponins from Beta vulgaris extracts prior to LC-MS analysis. pan.olsztyn.plresearchgate.net
HSCCC is a liquid-liquid partition chromatography technique that avoids the use of solid stationary phases, minimizing irreversible adsorption of analytes. Researchers have developed novel HSCCC solvent systems, such as tert-butyl methyl ether-butanol-acetonitrile-water (TBME-BuOH-ACN-H₂O), to effectively separate saponins. pan.olsztyn.plpan.olsztyn.pl In one study, a crude extract from B. vulgaris cv. Red Sphere was fractionated using HSCCC, and the resulting fractions were analyzed by LC-MS/MS. pan.olsztyn.pl
This approach demonstrated the complementarity of HSCCC and HPLC, as the elution order of the saponins differed between the two systems. pan.olsztyn.pl This orthogonality allows for a more comprehensive separation and facilitates the identification of compounds that might co-elute in a single system. pan.olsztyn.pl The initial isolation of this compound was achieved through a multi-step process involving column chromatography followed by preparative HPLC, underscoring the need for combining techniques for purification. clockss.org
Table 2: Complementary Separation of Saponins in B. vulgaris cv. Red Sphere
| Technique | Solvent System / Mobile Phase | Purpose | Finding | Source |
|---|---|---|---|---|
| HSCCC | TBME-BuOH-ACN-H₂O (1:2:1:5, v/v/v/v) | Initial Fractionation | Effective for pre-concentration and separation of saponin classes. | pan.olsztyn.plpan.olsztyn.pl |
| LC-MS/MS | Acetonitrile/Water Gradient | Identification & Analysis | Analysis of HSCCC fractions allowed identification of 13 saponins. | pan.olsztyn.pl |
Quantitative and Qualitative Assay Validation for Complex Matrices
The validation of analytical methods is critical to ensure the accuracy and reliability of data, especially for quantitative analysis in complex matrices. A validated LC-MS/MS method was developed for the simultaneous quantification of 11 triterpene saponins, including this compound, in various sugar beet materials. acs.orgtum.de This represented the first report on the quantification of individual saponins in sugar beets, highlighting the method's novelty and utility. acs.org
Method validation typically involves assessing several key parameters:
Linearity: The method demonstrates a linear relationship between the analyte concentration and the detector response over a specified range. pan.olsztyn.pl
Sensitivity: The limits of detection (LOD) and quantification (LOQ) are established to define the lowest concentration of the analyte that can be reliably detected and quantified. mdpi.com
Precision: Assessed as repeatability (intra-day) and intermediate precision (inter-day), it measures the closeness of agreement between a series of measurements. mdpi.com
Accuracy/Recovery: This is often determined by analyzing spiked samples at different concentrations to see how much of the analyte is recovered. mdpi.com
Matrix Effects: Complex matrices can suppress or enhance the ionization of an analyte in ESI-MS, leading to inaccurate quantification. pan.olsztyn.pl The use of isotope-labeled internal standards is a reliable strategy to compensate for these effects. mdpi.com
Qualitative validation ensures the correct identification of the compound. This is often achieved using HRMS to confirm the accurate mass and elemental composition, and MS/MS to match the fragmentation pattern with that of a reference standard or with previously published data. pan.olsztyn.pljst.go.jp The structural characterization of this compound was confirmed through such detailed spectrometric and chemical evidence. pan.olsztyn.plclockss.org
Emerging Research Avenues and Future Directions for Betavulgaroside Iv
Integration of Omics Technologies in Betavulgaroside IV Research
The comprehensive analysis of plant-derived compounds is undergoing a revolution thanks to the application of "omics" technologies. These approaches, including metabolomics, proteomics, and transcriptomics, offer a system-wide view of the biological processes underlying the synthesis and function of molecules like this compound.
Metabolomics , particularly when coupled with techniques like Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), has been pivotal in profiling saponins (B1172615) in Beta vulgaris. plantprotection.plresearchgate.net Research has successfully utilized LC-MS/MS to identify and quantify a range of saponins, including Betavulgaroside I, II, III, and IV, in various beet cultivars. plantprotection.plsigmaaldrich.com These studies provide detailed snapshots of the chemical composition, revealing significant variations in saponin (B1150181) content based on the cultivar and the specific part of the plant, such as the peel versus the flesh. plantprotection.pl For instance, one study identified 26 different triterpene saponins in sugar beet roots, highlighting the chemical diversity that can be explored. researchgate.net
Transcriptomics and proteomics are emerging as essential tools for uncovering the genetic and enzymatic machinery behind this compound biosynthesis. lppm.comfrontiersin.org By analyzing the complete set of RNA transcripts (transcriptome) and proteins (proteome) in Beta vulgaris, researchers can identify the specific genes and enzymes, such as oxidosqualene cyclases, cytochrome P450s, and glycosyltransferases, that are involved in the saponin production pathway. researchgate.netbhu.ac.in Studies on the sugar beet's response to various stresses have generated vast datasets that can be mined for information on the regulation of its specialized metabolism. lppm.commdpi.com The integration of these omics disciplines creates a powerful synergistic approach, enabling the connection of genetic information to biochemical output, which is crucial for any future metabolic engineering efforts. frontiersin.orgresearchgate.net
Exploration of this compound in Novel Plant Sources and Genetic Engineering
The search for high-yield, sustainable sources of this compound is a key area of ongoing research. While primarily associated with Beta vulgaris, the concentration of this saponin can vary dramatically.
Detailed analyses have shown that the saponin content is not uniform across different types of beets or even within a single beet root. Studies comparing white, yellow, and red beetroot cultivars have found significant quantitative differences in their saponin profiles. plantprotection.pl Notably, the peel of the beet has been identified as a particularly rich source of these compounds compared to the flesh. For example, the peel of the yellow B. vulgaris cultivar 'Boldor' was found to have a saponin concentration as high as 20,812 mg/kg fresh weight. plantprotection.pl This points to the potential of utilizing agricultural byproducts, such as beet peel, as a valuable source for extraction.
Beyond conventional sources, genetic engineering presents a promising frontier for enhancing the production of this compound. While research specifically targeting the upregulation of this compound is still in its early stages, significant progress has been made in the genetic modification of Beta vulgaris for other traits, such as stress resistance. plantprotection.plscispace.com Techniques like CRISPR/Cas9 are being explored to improve sugar beet's tolerance to biotic and abiotic stresses, demonstrating the feasibility of genetic manipulation in this species. scispace.com Similar approaches could theoretically be applied to the saponin biosynthesis pathway. By identifying and overexpressing key regulatory genes or enzymes, it may be possible to create new beet varieties with significantly enhanced levels of this compound or to produce the compound in alternative host organisms. plantprotection.pl
Computational Modeling and In Silico Approaches for Bioactivity Prediction
As the cost and time associated with traditional laboratory screening can be substantial, computational methods are becoming indispensable in phytochemical research. In silico approaches, such as molecular docking and Quantitative Structure-Activity Relationship (QSAR) modeling, offer a rapid and cost-effective way to predict the biological activities of compounds like this compound. oreas.comiageo.com
Molecular docking simulates the interaction between a small molecule (ligand), such as this compound, and a target protein. iageo.com This allows researchers to predict binding affinities and visualize potential interactions at the molecular level, providing insights into the compound's mechanism of action. oreas.com While specific docking studies for this compound are not yet widely published, research on other saponins and related compounds demonstrates the power of this technique. For instance, a computer-aided screening of phytochemicals from Phyla nodiflora included the analysis of Betavulgaroside VI, and another study performed docking simulations with the closely related Betavulgaroside II. These studies can help prioritize compounds for further in vitro and in vivo testing.
QSAR models use statistical methods to correlate the chemical structure of a compound with its biological activity. researchgate.net By analyzing a dataset of known saponins, researchers can build models that predict the activity of new or unstudied compounds based on their structural features. These predictive models can screen large virtual libraries of molecules to identify promising candidates for specific therapeutic applications, significantly accelerating the discovery process.
| Computational Method | Application in Saponin Research | Relevance for this compound |
| Molecular Docking | Predicts binding modes and affinities to protein targets (e.g., enzymes, receptors). | Can hypothesize potential biological targets and mechanisms of action, guiding experimental validation. |
| QSAR Modeling | Establishes relationships between chemical structure and biological activity to predict the potency of new compounds. | Can be used to predict various bioactivities (e.g., anti-inflammatory, antimicrobial) based on its unique structure. |
| Molecular Dynamics | Simulates the movement of the ligand-protein complex over time to assess stability and conformational changes. | Provides a more dynamic understanding of how this compound interacts with its biological targets. |
Development of Standardized Reference Materials for this compound
A significant challenge in the research and quality control of natural products is the availability of high-purity, standardized reference materials. For this compound, the lack of a widely available Certified Reference Material (CRM) presents a hurdle for ensuring the accuracy, reproducibility, and comparability of research findings across different laboratories.
CRMs are produced by national metrology institutes, such as the National Institute of Standards and Technology (NIST) in the United States, and are characterized by a metrologically valid procedure for one or more specified properties. The availability of a this compound CRM would be invaluable for:
Accurate Quantification: Enabling precise measurement of this compound content in plant extracts, finished products, and biological samples.
Method Validation: Serving as a benchmark for the validation of new analytical methods.
Quality Control: Ensuring the consistency and quality of commercial products containing beet extracts.
In the absence of a specific CRM for this compound, researchers often rely on other standards, such as the aglycone oleanolic acid, for quantification. However, this approach has limitations as the response of the detector (e.g., in MS) can differ between the glycoside and its aglycone, potentially leading to inaccuracies. The development and certification of a dedicated this compound reference material is therefore a critical step needed to advance research and support any future commercial applications of this compound. researchgate.net
Q & A
Q. What are the key structural and physicochemical properties of Betavulgaroside IV that influence its experimental handling and analysis?
this compound (C₄₁H₆₂O₁₅; molecular weight 794.932) is a triterpenoid saponin with 15 defined stereocenters and a glucuronopyranosyl moiety . Its low water solubility (logS = -4.7) and high polar surface area (314.96 Ų) necessitate the use of solvents like methanol or DMSO for dissolution in vitro. Researchers must account for its acidic functional groups (pKa 2.26) during pH-sensitive assays and validate purity via HPLC-ELSD or LC-MS/MS, as described in metabolomic studies .
Q. What validated methods are recommended for the extraction and isolation of this compound from natural sources?
A standardized protocol involves:
- Extraction : Use 70% ethanol or methanol with sonication (40 kHz, 30°C) for 1 hour to maximize yield while minimizing thermal degradation.
- Isolation : Combine silica gel column chromatography (hexane:ethyl acetate gradient) with preparative HPLC (C18 column, 0.1% formic acid/acetonitrile mobile phase) to separate this compound from co-eluting saponins like Betavulgaroside III .
- Validation : Confirm identity via NMR (¹H/¹³C) and compare retention times with reference standards .
Q. How can researchers design preliminary bioactivity screens for this compound?
Initial screens should prioritize dose-response assays (e.g., 0.1–100 µM) in models relevant to its reported anti-inflammatory or cytotoxic properties. Use the following framework:
- In vitro : LPS-induced RAW264.7 macrophages for TNF-α suppression (ELISA).
- Controls : Include dexamethasone (anti-inflammatory) and cisplatin (cytotoxicity).
- Data normalization : Express activity as IC₅₀ values relative to solvent-only controls. Ensure triplicate runs to assess reproducibility .
Advanced Research Questions
Q. How should researchers address contradictions in reported bioactivity data for this compound across studies?
Discrepancies often arise from variability in:
- Compound purity : Quantify impurities (>95% purity required) via qNMR or HRMS .
- Assay conditions : Standardize cell passage numbers, serum concentrations, and incubation times. For example, fetal bovine serum (FBS) lipid content may sequester hydrophobic saponins, altering bioavailability .
- Statistical rigor : Apply ANOVA with post-hoc Tukey tests to compare studies, and meta-analyze datasets using tools like RevMan to identify confounding factors .
Q. What experimental strategies optimize the scalability of this compound synthesis for in vivo studies?
Semi-synthesis from oleanolic acid precursors reduces complexity:
- Glycosylation : Use Schmidt’s trichloroacetimidate method for stereoselective β-D-glucuronopyranoside attachment.
- Purification : Employ flash chromatography with inline UV (210 nm) and evaporative light scattering detection (ELSD) to monitor yield.
- Yield enhancement : Optimize reaction temperature (50–60°C) and catalyst (BF₃·Et₂O) concentration (0.5–1.0 eq.) to balance efficiency and byproduct formation .
Q. How can advanced spectroscopic techniques resolve structural ambiguities in this compound derivatives?
For ambiguous stereochemistry or regiochemistry:
- ROESY NMR : Identify spatial proximities between H-3 of the aglycone and glucuronic acid protons.
- HR-MS/MS fragmentation : Compare diagnostic ions (e.g., m/z 455 [aglycone + H]⁺) with computational predictions (e.g., CFM-ID software).
- X-ray crystallography : Co-crystallize with cyclodextrins to improve crystal quality for absolute configuration determination .
Q. What methodological safeguards are critical when quantifying this compound in complex biological matrices?
To avoid matrix interference:
- Sample preparation : Use SPE cartridges (C18, preconditioned with methanol) to isolate this compound from plasma or tissue homogenates.
- LC-MS/MS parameters : Apply MRM transitions (e.g., m/z 795.4 → 455.2 in negative ion mode) with deuterated internal standards (e.g., this compound-d₅) for correction of ion suppression.
- Validation : Meet FDA bioanalytical guidelines for linearity (R² > 0.99), precision (CV < 15%), and recovery (>80%) across three concentration ranges .
Methodological Resources
- Structural data : Refer to ChemSpider ID 103882563 and FooDB spectral libraries .
- Analytical protocols : Adapt methods from Achyranthes bidentata metabolome studies using this compound as a marker .
- Reproducibility guidelines : Follow Beilstein Journal standards for experimental reporting, including raw data deposition in supplementary materials .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
